molecular formula C18H28ClNO4 B13437125 Etoxeridine-d4 Hydrochloride

Etoxeridine-d4 Hydrochloride

Cat. No.: B13437125
M. Wt: 361.9 g/mol
InChI Key: JRYIUUNKVDIEAF-DEHBLRELSA-N
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Description

Etoxeridine-d4 Hydrochloride, also known as Carbetidine, is a synthetic opioid analgesic that belongs to the class of 4-phenylpiperidine derivatives. It was developed in the 1950s and investigated for use in surgical anesthesia. it was never commercialized and is not currently used in medicine . This compound is related to the clinically used opioid analgesic drug pethidine (meperidine) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etoxeridine-d4 Hydrochloride involves the reaction of ethyl 1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidine-4-carboxylate with hydrochloric acid. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its lack of commercialization. the general approach would involve large-scale synthesis using the same reaction conditions as in the laboratory synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Etoxeridine-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Etoxeridine-d4 Hydrochloride is unique due to its specific chemical structure, which includes a 4-phenylpiperidine skeleton with an ethoxyethyl group.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Etoxeridine-d4 Hydrochloride with high isotopic purity?

  • Answer : Synthesis of deuterated compounds like this compound requires precise incorporation of deuterium atoms at specified positions. Key steps include:

  • Deuterium labeling : Use deuterated precursors (e.g., D₂O or deuterated solvents) under controlled reaction conditions to minimize isotopic exchange .
  • Purification : Employ reverse-phase HPLC or column chromatography to isolate the target compound, ensuring removal of non-deuterated impurities .
  • Characterization : Validate isotopic purity using mass spectrometry (MS) for deuterium incorporation analysis and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How can researchers quantify this compound in biological matrices during pharmacokinetic studies?

  • Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the following protocol:

  • Sample preparation : Extract the compound using protein precipitation (e.g., acetonitrile) or solid-phase extraction .
  • Calibration standards : Prepare deuterated internal standards (e.g., Etoxeridine-d4) to correct for matrix effects and ionization variability .
  • Chromatographic conditions : Optimize mobile phase (e.g., 0.1% formic acid in water/acetonitrile) and column (C18) to achieve baseline separation .
  • Validation : Assess linearity (R² > 0.99), precision (CV < 15%), and sensitivity (LOD < 1 ng/mL) per ICH guidelines .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Follow institutional chemical hygiene plans and SDS guidelines:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling .
  • Waste disposal : Collect deuterated waste separately in labeled containers for incineration or specialized treatment .
  • Emergency procedures : Train staff on spill containment (e.g., absorbent materials) and first-aid measures (e.g., eye rinsing stations) .

Advanced Research Questions

Q. How can isotopic effects influence the pharmacological activity of this compound, and how are these effects mitigated?

  • Answer : Deuterium’s kinetic isotope effect (KIE) may alter metabolic stability or binding affinity. Mitigation strategies include:

  • Comparative studies : Co-administer non-deuterated Etoxeridine to assess differences in pharmacokinetic parameters (e.g., half-life, clearance) .
  • Computational modeling : Predict KIE impacts using density functional theory (DFT) to optimize deuterium placement .
  • In vitro assays : Use cytochrome P450 inhibition studies to evaluate metabolic stability changes due to deuteration .

Q. What strategies resolve discrepancies in deuterium incorporation data across multiple analytical batches?

  • Answer : Address variability through:

  • Cross-validation : Compare results from orthogonal methods (e.g., NMR for positional analysis and MS for isotopic abundance) .
  • Statistical analysis : Apply ANOVA or t-tests to identify systematic errors in synthesis or measurement .
  • Batch documentation : Record reaction conditions (temperature, solvent purity) and instrument calibration logs to trace inconsistencies .

Q. How can researchers optimize detection limits for trace-level this compound in environmental samples?

  • Answer : Enhance sensitivity via:

  • Pre-concentration : Use solid-phase extraction (SPE) cartridges to enrich samples .
  • High-resolution MS : Employ Q-TOF or Orbitrap systems to distinguish isotopic patterns from background noise .
  • Method validation : Test recovery rates (80–120%) and limit of quantification (LOQ) in representative matrices (e.g., water, soil) .

Q. What experimental design considerations are critical for studying this compound’s metabolic pathways?

  • Answer : Design includes:

  • Isotopic tracing : Use deuterated standards to track metabolites via MS fragmentation patterns .
  • In vitro models : Utilize hepatocyte or microsomal assays to identify phase I/II metabolism .
  • Data integration : Combine metabolomics datasets with pathway analysis tools (e.g., MetaboAnalyst) to map biotransformation routes .

Q. Methodological Notes

  • Literature Review : Use databases like PubMed and PubChem with search terms “deuterated opioids” + “pharmacokinetics” to identify relevant studies. Exclude non-peer-reviewed sources .
  • Data Presentation : Include tables for analytical parameters (e.g., retention time, m/z ratios) and figures for metabolic pathways. Raw data should be archived in appendices .

Properties

Molecular Formula

C18H28ClNO4

Molecular Weight

361.9 g/mol

IUPAC Name

ethyl 2,2,6,6-tetradeuterio-1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C18H27NO4.ClH/c1-2-23-17(21)18(16-6-4-3-5-7-16)8-10-19(11-9-18)12-14-22-15-13-20;/h3-7,20H,2,8-15H2,1H3;1H/i10D2,11D2;

InChI Key

JRYIUUNKVDIEAF-DEHBLRELSA-N

Isomeric SMILES

[2H]C1(CC(CC(N1CCOCCO)([2H])[2H])(C2=CC=CC=C2)C(=O)OCC)[2H].Cl

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCOCCO)C2=CC=CC=C2.Cl

Origin of Product

United States

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